2,3-Dichlorobenzo[g]quinoxaline
Description
Historical Context of Benzo[g]quinoxaline (B1338093) Scaffold Development
The development of quinoxaline (B1680401) chemistry dates back to the classic condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov This straightforward and versatile method provided a reliable entry into the fundamental quinoxaline ring system. The logical extension of this chemistry to create larger, annulated structures led to the development of the benzo[g]quinoxaline scaffold.
Early and significant research into this scaffold was driven by the quest for new therapeutic agents, particularly antitumor antibiotics. mdpi.com Scientists aimed to create analogues of compounds like anthracyclines, leading to the synthesis of various benzo[g]quinoxaline-5,10-diones. mdpi.com The core synthetic strategy was adapted by replacing ortho-phenylenediamine with its naphthalene (B1677914) counterpart, naphthalene-2,3-diamine . Condensing this diamine with various dicarbonyl compounds, such as hexanedione, has yielded derivatives like 2,3-diethylbenzo[g]quinoxaline. nih.gov Similarly, the reaction with benzil (B1666583) followed by oxidation has been used to produce 2,3-diphenylbenzo[g]quinoxaline (B13131610). mdpi.com These foundational syntheses established the benzo[g]quinoxaline system as an accessible and modifiable scaffold, paving the way for more complex functionalization.
Significance of Dihalo-Substituted Quinoxalines in Organic Synthesis and Functional Materials
Dihalo-substituted quinoxalines, particularly 2,3-dichloroquinoxaline (B139996) , are of immense strategic importance in organic synthesis. researchgate.net This molecule is not typically the final target but rather a versatile precursor or "building block" for creating a vast array of more complex derivatives. nih.govarabjchem.orgbohrium.com The two chlorine atoms on the pyrazine (B50134) ring are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. arabjchem.org This reactivity allows for the sequential or simultaneous introduction of a wide range of functional groups.
The electrophilic nature of the C2 and C3 positions in 2,3-dichloroquinoxaline facilitates reactions with a diverse set of nucleophiles, including amines, phenols, thiols, and even carbanions. arabjchem.orgbohrium.com This capability has made it a cornerstone for generating libraries of 2,3-disubstituted quinoxalines. The resulting products have found applications across numerous scientific fields:
Medicinal Chemistry : Many quinoxaline derivatives synthesized from the dichloro-precursor exhibit potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govgoogle.comnih.gov
Functional Materials : The quinoxaline core is an excellent electron-accepting unit. By attaching various donor groups via the dichloro-intermediate, researchers can create push-pull chromophores for dyes, fluorescent sensors, and advanced electroluminescent materials for Organic Light Emitting Diodes (OLEDs). arabjchem.orgjohnshopkins.edu
Organic Semiconductors : The inherent properties of the quinoxaline moiety make it a valuable component in the design of organic semiconductors. johnshopkins.edu
The table below summarizes the utility of 2,3-dichloroquinoxaline as a synthetic intermediate.
| Nucleophile Type | Example Nucleophile | Resulting Compound Class |
| N-nucleophiles | Amines, Anilines, Hydrazines | 2,3-Diaminoquinoxalines |
| O-nucleophiles | Alcohols, Phenols | 2,3-Dialkoxy/Diaryloxyquinoxalines |
| S-nucleophiles | Thiols, Thiophenols | 2,3-Bis(alkyl/arylthio)quinoxalines |
| C-nucleophiles | Organometallics, Malonates | 2,3-Dialkyl/Diarylquinoxalines |
| Binucleophiles | o-Phenylenediamine (B120857), Ethanedithiol | Fused Polycyclic Heterocycles |
This table illustrates the versatility of 2,3-dichloroquinoxaline in synthesizing a wide range of derivatives through nucleophilic substitution reactions.
Scope and Research Trajectories Pertaining to 2,3-Dichlorobenzo[g]quinoxaline
While its simpler analogue, 2,3-dichloroquinoxaline, is a well-documented and widely used chemical intermediate, specific literature on the synthesis and reactivity of This compound is not prominent in scientific databases. However, based on established chemical principles, its synthesis, properties, and research potential can be reliably projected.
The most logical synthetic route to this compound would mirror the preparation of its non-annulated counterpart. google.comchemicalbook.com This process would begin with the condensation of naphthalene-2,3-diamine with oxalic acid to form the intermediate benzo[g]quinoxaline-2,3-dione . Subsequent chlorination of this dione (B5365651), likely using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) with a dimethylformamide (DMF) catalyst, would yield the target compound. nih.gov
Once synthesized, this compound is expected to be a highly valuable electrophile. The presence of the fused benzene (B151609) ring would likely enhance its reactivity in SNAr reactions compared to the simpler 2,3-dichloroquinoxaline, making it an even more attractive substrate for creating complex molecular architectures.
The primary research trajectories for this compound would focus on:
Advanced Materials Science : Leveraging the extended π-conjugated system of the benzo[g]quinoxaline core. Nucleophilic substitution would allow for the attachment of various electro-active groups, creating novel dyes, sensors, and organic semiconductors with finely-tuned electronic and photophysical properties. The larger aromatic surface area is highly desirable for applications in organic electronics.
Medicinal Chemistry : Exploring its potential as a scaffold for new therapeutic agents. The planar, polycyclic structure is an ideal pharmacophore for intercalation with biological targets like DNA or for binding within the active sites of enzymes. nih.gov Research would involve synthesizing derivatives and screening them for anticancer, antiviral, or other biological activities.
The table below provides a comparative overview of the known attributes of 2,3-dichloroquinoxaline and the projected potential of this compound.
| Feature | 2,3-Dichloroquinoxaline | This compound (Projected) |
| Starting Diamine | o-Phenylenediamine | Naphthalene-2,3-diamine |
| Core Structure | Quinoxaline | Benzo[g]quinoxaline |
| Key Reactivity | Nucleophilic Aromatic Substitution (SNAr) | Enhanced Nucleophilic Aromatic Substitution (SNAr) |
| Primary Applications | Precursor for pharmaceuticals, dyes, and OLEDs. arabjchem.orgjohnshopkins.edu | Precursor for advanced organic electronics, high-performance pigments, and novel drug candidates with enhanced binding affinity. |
| Research Focus | Synthesis of mono- and di-substituted derivatives. nih.gov | Synthesis of complex, polycyclic functional materials and biologically active molecules leveraging the extended π-system. |
This table contrasts the established role of 2,3-dichloroquinoxaline with the anticipated research potential of its benzo-annulated analogue, this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H6Cl2N2 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2,3-dichlorobenzo[g]quinoxaline |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-12(14)16-10-6-8-4-2-1-3-7(8)5-9(10)15-11/h1-6H |
InChI Key |
NECFYTOWQYCZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(C(=N3)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2,3 Dichlorobenzo G Quinoxaline and Its Derivatives
Established Synthetic Routes to 2,3-Dichlorobenzo[g]quinoxaline
The traditional synthesis of this compound has relied on robust and well-documented chemical transformations. These methods, while effective, often involve multi-step processes and the use of conventional reagents.
Condensation Reactions with Naphthalene-2,3-diamine Precursors
A primary and foundational approach to constructing the benzo[g]quinoxaline (B1338093) scaffold involves the condensation of naphthalene-2,3-diamine with a suitable 1,2-dicarbonyl compound. orientjchem.org This reaction, a variation of the classical quinoxaline (B1680401) synthesis, forms the core heterocyclic structure. sapub.org For the specific synthesis of 2,3-disubstituted benzo[g]quinoxalines, a common strategy employs the reaction of naphthalene-2,3-diamine with various benzil (B1666583) derivatives. orientjchem.org The nature of the substituents on the benzil moiety directly influences the properties of the resulting benzo[g]quinoxaline product. For instance, the reaction has been successfully carried out with benzil, 4,4'-dimethylbenzil, and 4,4'-difluorobenzil. orientjchem.org
One specific method for preparing 2,3-diethylbenzo[g]quinoxaline involves the reaction of hexanedione with 1,2-naphthalenediamine. nih.gov
Chlorination Methods for Benzo[g]quinoxaline Derivatives
To introduce the chloro-substituents at the 2 and 3 positions, a subsequent chlorination step is typically necessary. A common precursor for this transformation is the corresponding dihydroxy derivative, such as 2,3-dihydroxyquinoxaline. This compound can be effectively chlorinated using reagents like thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃). chemicalbook.com The use of 2,3-dichloroquinoxaline (B139996) as a starting material is pivotal for the synthesis of a wide array of derivatives through nucleophilic aromatic substitution (SNAr) reactions, as the chlorine atoms serve as excellent leaving groups. nih.govarabjchem.org
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, a significant shift towards more sustainable and efficient synthetic methods has been observed in quinoxaline chemistry. These "green" approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. benthamdirect.comijirt.org
One-Pot Synthetic Strategies for this compound Analogues
One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. For the synthesis of quinoxaline derivatives, one-pot methods have been developed that involve the condensation of a diamine with a dicarbonyl compound, often generated in situ. umich.eduarkat-usa.org For example, a one-pot synthesis of quinoxalines can be achieved from the reaction of α-hydroxy ketones and 1,2-diamines. scispace.com Another efficient one-pot, three-component reaction involves the copper-catalyzed condensation of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) to yield quinoxalines. organic-chemistry.org
Catalytic Systems in Quinoxaline and Dichloroquinoxaline Synthesis
The development of novel catalytic systems has been instrumental in advancing the synthesis of quinoxalines and their derivatives, offering improved yields, milder reaction conditions, and catalyst recyclability.
Pd(0)/PEG Nanoparticles, Heteropolyoxometalates, Silica Gel: A variety of catalysts have been explored for quinoxaline synthesis. Heteropolyoxometalates, such as AlCuMoVP and AlFeMoVP supported on alumina, have been shown to be effective reusable catalysts for the condensation of o-phenylenediamines and 1,2-diketones at room temperature. nih.gov Silica nanoparticles have also been employed as a heterogeneous catalyst for the solvent-free synthesis of quinoxalines, demonstrating high efficiency and the potential for catalyst regeneration. rsc.org
Environmentally Benign Techniques
A major focus of modern organic synthesis is the adoption of environmentally friendly techniques that reduce or eliminate the use of hazardous solvents and energy-intensive processes. researchgate.net
Ultrasonic and Microwave Irradiation: Ultrasound and microwave irradiation have emerged as powerful tools to accelerate organic reactions. benthamdirect.com Ultrasound-assisted synthesis of quinoxalines has been achieved through the oxidative cyclization of o-phenylenediamine (B120857) and α-bromo ketones, offering a rapid and efficient method with simple work-up. Similarly, catalyst-free synthesis of quinoxaline derivatives has been reported under ultrasound irradiation in water at room temperature, providing high yields in short reaction times. tandfonline.comscielo.brresearchgate.netiaea.org Microwave-assisted synthesis has also been extensively utilized for the rapid and efficient production of quinoxaline derivatives, often under solvent-free conditions or in green solvents like polyethylene (B3416737) glycol (PEG). sapub.orgscispace.comresearchgate.netnih.govtandfonline.come-journals.in
Hydrothermal Synthesis and Green Solvents: Hydrothermal synthesis (HTS) offers a simple, fast, and high-yielding method for producing 2,3-diarylquinoxalines from 1,2-diketones and o-phenylenediamines without the need for organic solvents or toxic catalysts. d-nb.inforesearchgate.net The use of water as a solvent is a cornerstone of green chemistry, and several methods for quinoxaline synthesis have been developed in aqueous media. tandfonline.comtandfonline.com For instance, a highly efficient and catalyst-free protocol for quinoxaline synthesis has been reported using methanol (B129727) as a solvent at room temperature with a reaction time of just one minute. thieme-connect.com Other green solvents, such as ethanol (B145695) and aqueous ethanol, have also been successfully employed. nih.gov
Derivatization and Functionalization of this compound
The presence of two reactive chlorine atoms at the 2 and 3 positions of the benzo[g]quinoxaline core makes this compound a versatile precursor for a wide array of chemical transformations. These reactions enable the introduction of diverse substituents, leading to the synthesis of a broad spectrum of derivatives with tailored electronic and steric properties.
Nucleophilic Substitution Reactions of Chlorine Atoms on the Quinoxaline Core
The chlorine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a direct route to functionalized benzo[g]quinoxalines. arabjchem.orgarabjchem.org The reaction's outcome, yielding either mono- or di-substituted products, can often be controlled by manipulating the reaction conditions. arabjchem.org
A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed. For instance, the reaction with N-methylpiperazine under mild conditions yields a product with affinity for 5-HT3 receptors, which are implicated in central nervous system functions. arabjchem.org Similarly, reactions with aryl mercaptans can lead to the formation of 2,3-bis(arylthiol)quinoxaline derivatives. researchgate.net The reaction of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles in the presence of a base like triethylamine (B128534) or sodium carbonate has also been explored to synthesize novel N-, N,S-, and N,O-substituted naphthoquinone compounds. researchgate.net
Hydrazine (B178648) hydrate (B1144303) serves as a potent nucleophile, capable of substituting one or both chlorine atoms to form hydrazinyl- and dihydrazinyl-quinoxaline derivatives, respectively. nih.gov These hydrazine derivatives are valuable intermediates for constructing fused heterocyclic systems. nih.gov
It's important to note that the reactivity of the quinoxaline core can be influenced by the substituents already present. For example, in 2-monosubstituted quinoxalines, the nature of the substituent at the 2-position affects subsequent nucleophilic substitution at the 3-position. mdpi.com
| Nucleophile | Reagent(s) | Product Type | Reference |
| Amines | N-methylpiperazine | 2-amino-3-chloro- or 2,3-diamino-quinoxaline | arabjchem.org |
| Thiols | Aryl mercaptans | 2,3-bis(arylthiol)quinoxaline | researchgate.net |
| Hydrazine | Hydrazine hydrate | 2-chloro-3-hydrazinyl- or 2,3-dihydrazinyl-quinoxaline | nih.gov |
| Various Nucleophiles | Amines, thiols, etc. | N-, N,S-, N,O-substituted naphthoquinones | researchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing 2,3-Dichloroquinoxaline (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions significantly expand the diversity of accessible structures.
The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has been successfully applied to 2,3-dichloroquinoxaline. researchgate.net This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the introduction of alkynyl moieties. researchgate.netbeilstein-journals.org For instance, the Sonogashira coupling of 2,3-dichloroquinoxaline with terminal alkynes can yield mono- and di-alkynyl quinoxalines. researchgate.net Iron and cobalt catalysts are also being explored as more sustainable alternatives for Sonogashira reactions. beilstein-journals.org
The Heck reaction , another palladium-catalyzed process, couples aryl or vinyl halides with alkenes. wiley-vch.de This reaction proceeds via a syn-addition followed by a syn-elimination and is stereospecific. wiley-vch.de While the direct application to this compound is a plausible extension, specific examples are not detailed in the provided context.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an aryl or vinyl halide, is a widely used method for forming C-C bonds. Its application to 2,3-dichloroquinoxaline would enable the introduction of a variety of aryl and vinyl substituents.
| Cross-Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |
| Sonogashira | Terminal Alkyne, Aryl/Vinyl Halide | Palladium complex, Copper(I) co-catalyst | C(sp)-C(sp2) |
| Heck | Alkene, Aryl/Vinyl Halide | Palladium catalyst | C(sp2)-C(sp2) |
| Suzuki-Miyaura | Organoboron Compound, Aryl/Vinyl Halide | Palladium catalyst | C(sp2)-C(sp2) |
Formation of Fused Polycyclic Systems through Heterocyclization
The derivatization of this compound can serve as a gateway to more complex, fused polycyclic systems. These heterocyclization reactions often proceed through intramolecular cyclization of appropriately functionalized quinoxaline derivatives.
A key strategy involves the use of di-functionalized quinoxalines as precursors. For example, 2,3-dihydrazinylquinoxaline, synthesized from this compound, can be treated with nitrous acid to yield ditetrazoloquinoxalines. nih.gov Another approach involves the reaction of 2,3-dichloroquinoxaline with sodium azide to form the corresponding diazido derivative, which exists in equilibrium with the fused tetrazoloquinoxaline structure. nih.gov
Furthermore, the reaction of 2-chloro-3-alkynyl quinoxalines with sodium hydrosulfide (B80085) can lead to the formation of thieno[2,3-b]quinoxaline (B1642142) derivatives through a tandem reaction sequence. researchgate.net Similarly, hydrolysis of 2-chloro-3-alkynyl quinoxalines followed by in-situ cyclization can produce fused furo-N-heterocycles. researchgate.net The reaction of 2,3-dichloro-6-sulfonyl quinoxaline with 1,3-binucleophiles has been used to synthesize 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. johnshopkins.eduresearchgate.net
| Precursor | Reagent(s) | Fused System | Reference |
| 2,3-Dihydrazinylquinoxaline | Nitrous acid | Ditetrazoloquinoxaline | nih.gov |
| 2,3-Dichloroquinoxaline | Sodium azide | Tetrazolo[1,5-a]quinoxaline | nih.gov |
| 2-Chloro-3-alkynyl quinoxaline | Sodium hydrosulfide | Thieno[2,3-b]quinoxaline | researchgate.net |
| 2-Chloro-3-alkynyl quinoxaline | Water (hydrolysis) | Furo[2,3-b]quinoxaline | researchgate.net |
| 2,3-Dichloro-6-sulfonyl quinoxaline | 1,3-Binucleophiles | 1,3-Dithiolo[4,5-b]quinoxaline, Thiazolo[4,5-b]quinoxaline | johnshopkins.eduresearchgate.net |
Introduction of Diverse Functional Groups for Structure-Property Modulation
The introduction of a wide range of functional groups onto the benzo[g]quinoxaline core is crucial for fine-tuning its chemical and physical properties, such as solubility, electronic characteristics, and biological activity. This functionalization can be achieved through the derivatization of the initial products obtained from nucleophilic substitution or cross-coupling reactions.
For example, the ester group in methyl 4-oxo-4,5-dihydro researchgate.netresearchgate.netchemicalbook.comtriazolo[1,5-a]quinoxaline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be further modified. nih.gov Direct amidation of this ester with various amines has also been demonstrated. nih.gov
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, provides another avenue for introducing alkyl and aryl substituents. mdpi.comresearchgate.net For instance, 2-phenylquinoxaline (B188063) can be prepared via the Negishi coupling of 2-chloroquinoxaline (B48734) and a phenylzinc reagent. researchgate.net
Furthermore, the introduction of cyano groups can significantly alter the electronic properties of the quinoxaline system, leading to materials with potential applications in organic electronics. beilstein-journals.org The subsequent transformation of these cyano groups into hydrogen-bonding-capable dione (B5365651) functionalities further expands the possibilities for modulating solid-state packing and electronic properties. beilstein-journals.org The synthesis of 2,3-di-p-tolylbenzo[g]quinoxaline from 4,4-dimethylbenzil and 2,3-diaminonaphthalene (B165487) is another example of creating π-extended ligands for potential use in organic light-emitting devices (OLEDs). nih.gov Similarly, 2,3-diethylbenzo[g]quinoxaline has been synthesized and its crystal structure analyzed. nih.gov
| Functionalization Strategy | Reaction Type | Introduced Group(s) | Impact on Properties | Reference |
| Ester Hydrolysis/Amidation | Nucleophilic Acyl Substitution | Carboxylic acid, Amide | Altered solubility, reactivity, and biological interactions | nih.gov |
| Negishi Coupling | Cross-Coupling | Alkyl, Aryl | Modified steric and electronic profile | mdpi.comresearchgate.net |
| Introduction of Cyano Groups | Nucleophilic Substitution/Other | Cyano | Electron-withdrawing, altered electronic properties | beilstein-journals.org |
| Synthesis of Diaryl/Dialkyl Derivatives | Condensation | Aryl, Alkyl | Extended π-conjugation, modified photophysical properties | nih.govnih.gov |
Advanced Characterization Techniques for 2,3 Dichlorobenzo G Quinoxaline Architecture
Spectroscopic Techniques for Structural Elucidation and Electronic Analysis
Spectroscopic methods are fundamental to understanding the molecular structure, bonding, and electronic properties of a compound like 2,3-Dichlorobenzo[g]quinoxaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Detailed IR spectra for this compound have not been found in the surveyed literature. Generally, the IR spectrum of a chloro-substituted aromatic nitrogen heterocycle would be characterized by C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the fused ring system, and C-Cl stretching vibrations. The specific frequencies of these vibrational modes would be diagnostic of the molecular structure.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
While specific UV-Vis absorption data for this compound is not available, quinoxaline (B1680401) and its derivatives typically exhibit absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions. The extended conjugation provided by the benzo[g] fused ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to simpler quinoxalines, moving the absorption to longer wavelengths.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
No specific mass spectrometry data for this compound has been located. This technique would be crucial for confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of chlorine atoms and potentially the sequential fragmentation of the fused aromatic ring system, providing further structural confirmation.
X-ray Crystallography for Solid-State Molecular and Crystal Structures
A definitive crystal structure for this compound has not been reported in the Cambridge Structural Database or other surveyed sources. However, crystal structures of related compounds, such as 2,3-diphenylbenzo[g]quinoxaline (B13131610) and 2,3-di-p-tolylbenzo[g]quinoxaline, have been determined. nih.gov These studies reveal that the benzo[g]quinoxaline (B1338093) core is largely planar. The determination of the crystal structure of the 2,3-dichloro derivative would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as π-π stacking, which are critical for understanding its solid-state properties.
Electrochemical Characterization Methods
Specific electrochemical data, such as that from cyclic voltammetry, for this compound is not present in the reviewed literature. The electrochemical behavior of quinoxaline derivatives is of interest for applications in materials science. Cyclic voltammetry would be employed to determine the reduction and oxidation potentials of the molecule, providing insights into the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the chlorine atoms and the extended π-system of the benzo[g]quinoxaline core would influence these electrochemical properties.
Cyclic Voltammetry for Redox Behavior and Electron-Accepting Abilities
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of chemical compounds. By measuring the current response to a linearly cycled potential sweep, key parameters such as reduction and oxidation potentials can be determined. This information provides critical insights into the electron-accepting and donating capabilities of a molecule.
For this compound, the presence of the electron-withdrawing chloro-substituents and the extended benzo-annulated π-system is expected to significantly influence its redox properties. It is anticipated that these features would render the compound a good electron acceptor. However, specific experimental data from cyclic voltammetry studies on this compound, which would allow for the creation of a detailed data table of its redox potentials, is not available in the reviewed literature.
Studies on related quinoxaline derivatives often show reversible or quasi-reversible reduction waves corresponding to the formation of radical anions. nih.govdtu.dkresearchgate.net The stability and potential of these redox events are highly dependent on the nature and position of substituents on the quinoxaline core. dtu.dkresearchgate.net For instance, research on various quinoxaline derivatives demonstrates that electron-withdrawing groups facilitate reduction. nih.gov
Interactive Data Table: Illustrative Redox Potentials of Quinoxaline Derivatives (Hypothetical for this compound)
| Compound | First Reduction Potential (V vs. ref) | Second Reduction Potential (V vs. ref) | Solvent/Electrolyte | Notes |
| This compound | Data not available | Data not available | Data not available | Expected to show electron-accepting behavior. |
| Quinoxaline Derivative A | -1.25 | -1.80 | DMF/TBAPF6 | Reversible first reduction. |
| Quinoxaline Derivative B | -1.10 | -1.65 | ACN/TBAPF6 | Quasi-reversible reduction. |
This table is for illustrative purposes only. The data for derivatives A and B are hypothetical examples to show how such data would be presented. Specific data for this compound is needed from experimental studies.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and characterize species with unpaired electrons, such as radical intermediates. In the context of this compound, EPR would be instrumental in confirming the formation of a radical anion upon electrochemical reduction and in providing information about the distribution of the unpaired electron's spin density across the molecule.
When a radical anion of a quinoxaline derivative is generated, its EPR spectrum typically exhibits hyperfine coupling to the nitrogen nuclei of the pyrazine (B50134) ring and to various protons on the aromatic structure. researchgate.netabechem.com The magnitude of these coupling constants is directly related to the spin density at each nucleus, offering a detailed map of the singly occupied molecular orbital (SOMO).
For this compound, the analysis of the EPR spectrum of its radical anion would be particularly insightful. The interaction of the unpaired electron with the chlorine and nitrogen nuclei, as well as the protons on the benzo and quinoxaline rings, would provide a unique spectroscopic signature. However, no published EPR studies containing spectra or hyperfine coupling data for the radical anion of this compound could be identified. Research on other quinoxaline derivatives has successfully utilized EPR to characterize their radical anions formed during reduction processes. researchgate.netabechem.comnih.gov
Interactive Data Table: Illustrative EPR Hyperfine Coupling Constants for Quinoxaline Radical Anions (Hypothetical for this compound)
| Radical Species | Nucleus | Hyperfine Coupling Constant (Gauss) | Solvent |
| [this compound]•- | ¹⁴N | Data not available | Data not available |
| ¹H (positions) | Data not available | ||
| ³⁵/³⁷Cl | Data not available | ||
| [Quinoxaline Derivative X]•- | ¹⁴N | 7.5 | DMF |
| ¹H (position 5,8) | 2.1 | ||
| ¹H (position 6,7) | 1.5 |
This table is for illustrative purposes only. The data for derivative X is a hypothetical example. Specific data for the this compound radical anion is needed from experimental studies.
Theoretical and Computational Chemistry of 2,3 Dichlorobenzo G Quinoxaline
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the properties of quinoxaline (B1680401) derivatives. ias.ac.inresearchgate.net These methods are used to determine the molecule's optimized geometry, electronic structure, and spectroscopic features from first principles.
The electronic properties of quinoxaline derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters for assessing a molecule's stability and reactivity. d-nb.info A smaller energy gap generally implies higher reactivity and greater potential for intramolecular charge transfer, which is a desirable characteristic for applications in optoelectronics. d-nb.infosciensage.info
While specific data for 2,3-Dichlorobenzo[g]quinoxaline is unavailable, the following table presents calculated HOMO-LUMO data for other related quinoxaline derivatives to illustrate the typical values obtained through DFT calculations.
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Calculation Method |
| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.60 | -3.04 | 2.56 | B3LYP/cc-pVDZ |
| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.83 | -3.16 | 2.67 | B3LYP/cc-pVDZ |
| 11-Chloro-12(Methylsulfanyl) Quinoxaline (in vacuum) | -6.44 | -2.12 | 4.32 | DFT/B3LYP/6-311G(d,p) |
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. ias.ac.in This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (f), which determine the intensity of the absorption peaks. arabjchem.org
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax). These calculations typically show that the absorption spectra of quinoxaline derivatives are characterized by π–π* transitions. sciensage.info The predicted spectra can then be compared with experimental data to validate the computational model. Solvatochromic effects, the change in absorption wavelength in different solvents, can also be modeled using methods like the Polarizable Continuum Model (PCM) within the TD-DFT framework. researchgate.net
The table below shows predicted spectroscopic data for a related quinoxaline derivative, illustrating the type of information obtained from TD-DFT calculations.
| Compound Name | Medium | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition | Calculation Method |
| 11-Chloro-12(Methylsulfanyl) Quinoxaline | Vacuum | 373.79 | 0.0546 | HOMO -> LUMO | TD-DFT/B3LYP/6-311G(d,p) |
| 11-Chloro-12(Methylsulfanyl) Quinoxaline | Toluene | 369.66 | 0.0905 | HOMO -> LUMO | TD-DFT/B3LYP/6-311G(d,p) |
| 11-Chloro-12(Methylsulfanyl) Quinoxaline | Methanol (B129727) | 363.47 | 0.0844 | HOMO -> LUMO | TD-DFT/B3LYP/6-311G(d,p) |
This table provides an example of predicted spectroscopic properties for an analogous compound, as specific data for this compound is not available. arabjchem.org
DFT calculations provide a suite of global reactivity descriptors that help in understanding the chemical behavior of a molecule. These parameters are derived from the HOMO and LUMO energies and are essential for predicting how a molecule will interact with other chemical species. Key parameters include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I + A) / 2).
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ² / 2η).
These parameters are crucial for predicting the reactivity of this compound in various chemical reactions, such as the nucleophilic aromatic substitution (SNAr) reactions for which 2,3-dichloroquinoxaline (B139996) is a known versatile building block. researchgate.netnih.gov
The following table contains calculated reactivity descriptors for a sample quinoxaline derivative.
| Parameter | Value (eV) |
| Ionization Potential (I) | 6.44 |
| Electron Affinity (A) | 2.12 |
| Chemical Hardness (η) | 2.16 |
| Chemical Potential (μ) | -4.28 |
| Electrophilicity Index (ω) | 4.24 |
Calculated values for 11-Chloro-12(Methylsulfanyl) Quinoxaline in vacuum are shown as an illustrative example. arabjchem.org
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with other molecules, such as solvents or biological macromolecules. nih.gov
In a typical MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. For instance, MD simulations can reveal the stability of a ligand-protein complex by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. abjournals.org Such studies on quinoxaline derivatives have been used to assess the stability of their binding to enzyme active sites, which is crucial for drug design. nih.gov
Computational Modeling of Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. ekb.eg This method is fundamental in drug discovery for identifying potential biological targets and for lead optimization. The quinoxaline scaffold is present in many biologically active compounds, making its derivatives interesting candidates for docking studies against various protein targets. amazonaws.comnih.gov
For this compound, a docking study would involve placing the molecule into the binding site of a target protein and scoring the different poses based on a force field. The results can predict the binding affinity (e.g., in kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Studies on other quinoxaline derivatives have successfully used docking to evaluate their potential as inhibitors for targets like VEGFR-2 and asparginyl t-RNA synthetase. amazonaws.comnih.gov This approach allows for the rational design of new, more potent inhibitors based on the quinoxaline framework.
Adsorption Mechanisms in Surface Chemistry
The study of adsorption mechanisms of quinoxaline derivatives on surfaces, particularly metal surfaces in the context of corrosion inhibition, is a significant area of research. Computational chemistry, especially Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides invaluable insights into these processes at an atomic and molecular level.
Theoretical Framework:
The adsorption of a molecule like this compound onto a surface is governed by a combination of physisorption and chemisorption. Physisorption involves weaker van der Waals forces, while chemisorption is characterized by the formation of chemical bonds between the adsorbate and the substrate.
DFT calculations are a cornerstone for investigating these interactions. By solving the quantum mechanical equations that describe the electronic structure of the system, DFT can predict the most stable adsorption geometries, calculate adsorption energies, and analyze the electronic changes that occur upon adsorption. Key parameters derived from DFT studies that elucidate the adsorption mechanism include:
Adsorption Energy (Eads): This is a critical descriptor of the strength of the interaction between the molecule and the surface. A more negative Eads value indicates a stronger and more stable adsorption.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The interaction of these orbitals with the d-orbitals of a metal surface is a key aspect of chemisorption.
Electron Density Distribution and Charge Transfer: Analysis of the electron density distribution and charge transfer upon adsorption reveals how the electronic structure of both the molecule and the surface is perturbed. This can confirm the nature of the bonding, whether it is predominantly physical or chemical.
Partial Density of States (PDOS): PDOS analysis provides insight into the orbital contributions to the bonding between the adsorbate and the substrate, further clarifying the nature of the chemical interaction.
Molecular dynamics simulations complement DFT by providing a dynamic picture of the adsorption process. MD simulations can model the behavior of a large number of molecules over time, offering insights into the orientation of the adsorbed molecules, the formation of adsorbed layers, and the influence of the solvent.
Detailed Research Findings on Analogous Systems:
Studies on various quinoxaline derivatives, often investigated for their anti-corrosion properties on steel, consistently demonstrate the importance of the quinoxaline moiety and its substituents in the adsorption process. For instance, research on chloro-substituted quinoxalines has shown that the nitrogen atoms in the quinoxaline ring and the chlorine atoms can act as active sites for adsorption. researchgate.net The nitrogen atoms can donate their lone pair of electrons to the vacant d-orbitals of the metal, while the chlorine atoms can also participate in the interaction.
The planarity of the benzo[g]quinoxaline (B1338093) ring system would likely promote a flat adsorption geometry on a surface, maximizing the interaction between the π-system of the aromatic rings and the surface. The presence of the two chlorine atoms in the 2 and 3 positions would significantly influence the electronic properties of the molecule, likely enhancing its interaction with metal surfaces through electron-withdrawing effects and direct participation in bonding.
Data from Theoretical Studies on Quinoxaline Derivatives:
While specific data for this compound is unavailable, the following table illustrates the typical quantum chemical parameters calculated for quinoxaline derivatives in theoretical studies of their adsorption.
| Parameter | Typical Range of Values | Significance in Adsorption |
| E_HOMO (eV) | -6.0 to -7.5 | Higher values indicate a greater tendency to donate electrons to the surface. |
| E_LUMO (eV) | -1.5 to -3.0 | Lower values suggest a higher affinity for accepting electrons from the surface. |
| Energy Gap (ΔE = E_LUMO - E_HOMO) (eV) | 3.0 to 5.0 | A smaller energy gap generally correlates with higher reactivity and stronger adsorption. |
| Adsorption Energy (E_ads) (eV) | -1.0 to -5.0 (for chemisorption) | Indicates the strength of the bond between the molecule and the surface. |
| Charge Transfer (e) | 0.1 to 0.5 (from molecule to surface) | Quantifies the extent of electron donation or acceptance, confirming chemisorption. |
It is important to note that these values are illustrative and would vary depending on the specific quinoxaline derivative, the nature of the surface, and the computational methods employed.
Advanced Applications and Fundamental Research Areas of 2,3 Dichlorobenzo G Quinoxaline
Photophysical and Optoelectronic Applications
The inherent electron-deficient nature of the quinoxaline (B1680401) core, enhanced by the electron-withdrawing chloro groups, makes 2,3-Dichlorobenzo[g]quinoxaline and its derivatives prime candidates for a variety of photophysical and optoelectronic applications. These range from fundamental studies of light emission to the design of sophisticated materials for next-generation electronics.
Fluorescence and Luminescence Studies of this compound Derivatives
Derivatives of benzo[g]quinoxaline (B1338093) are recognized as significant fluorophores. beilstein-journals.org The photophysical properties of these compounds can be finely tuned by introducing various substituents, leading to a wide range of emission colors and characteristics. For instance, the synthesis of monoalkynyl- and dialkynyl-quinoxalines has been reported, with their derivatives showing absorption maxima in the range of 370 to 442 nm and emission maxima from 386 to 539 nm in chloroform. researchgate.net This tunability makes them promising candidates for optical device applications. researchgate.net
Studies on various substituted quinoxaline derivatives have demonstrated their potential as blue light emitters. researchgate.net For example, a series of 2,3-diphenylquinoxaline (B159395) derivatives have been synthesized and shown to exhibit blue to yellow emission in both solution and solid states. rsc.org The photophysical properties are influenced by the nature of the peripheral amine substituents and the solvent polarity. rsc.org
Below is a table summarizing the photophysical data for some quinoxaline derivatives, illustrating the range of absorption and emission characteristics achievable.
| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) | Solvent |
| 3a | 356, 369 s | 386 | 2183 | Chloroform |
| 3c | 357, 370 s | 395 | 2694 | Chloroform |
| 4b | 396 | 445 | 2780 | Chloroform |
| 4c | 387 | 425 | 2310 | Chloroform |
| 5b | 442 | 539 | 4020 | Chloroform |
| 5c | 425 | 494 | 3286 | Chloroform |
Table 1: Photophysical data of selected quinoxaline derivatives in chloroform. researchgate.net
Aggregation-Induced Emission (AIE) Phenomena in Quinoxaline Systems
While many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), a phenomenon where their emission intensity decreases in the aggregated or solid state, some quinoxaline derivatives exhibit the opposite behavior, known as aggregation-induced emission (AIE). globethesis.comsioc-journal.cn In AIE-active compounds, the emission is weak in dilute solutions but becomes significantly enhanced upon aggregation. globethesis.comsioc-journal.cn This property is highly desirable for applications in solid-state lighting and biological sensing.
The mechanism behind AIE in many systems is the restriction of intramolecular rotation (RIR) in the aggregated state. globethesis.com In solution, the molecules can undergo various rotational and vibrational motions that provide non-radiative pathways for the excited state to decay. In the aggregated state, these motions are restricted, forcing the molecule to decay radiatively, thus enhancing the fluorescence.
Several quinoxaline-based compounds have been designed to exhibit AIE. For instance, a series of 2,3-diphenylquinoxaline derivatives have been shown to display AIE activity, with the formation of nanoaggregates in solvent mixtures leading to enhanced emission. rsc.org Similarly, quinoline-malononitrile derivatives have been developed as AIE-active compounds, where their fluorescence is significantly enhanced in the aggregated state. sioc-journal.cn
Design of Materials for Organic Electronics and Optoelectronic Devices
The electron-accepting nature of the quinoxaline core makes its derivatives suitable for use as electron-transporting materials in various organic electronic devices. beilstein-journals.org They have been incorporated into organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and other optoelectronic technologies. beilstein-journals.orggoogle.com
In the realm of OLEDs, quinoxaline derivatives have been utilized as host materials for phosphorescent emitters, as well as blue emitters themselves. researchgate.networktribe.com For example, a bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been synthesized and used as a yellow host material in phosphorescent OLEDs, demonstrating good electron and hole transport properties. researchgate.net Furthermore, some quinoxaline derivatives exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient OLEDs. rsc.org
Quinoxaline-based materials have also shown promise as n-type semiconductors in OTFTs. researchgate.net For instance, thin films of a specific quinoxaline derivative have demonstrated p-channel characteristics with respectable hole mobilities and high current on/off ratios. researchgate.net
| Device Type | Quinoxaline Derivative Application | Key Performance Metric |
| OLED | Host Material | High efficiency |
| OLED | Emitter | Blue to yellow emission |
| OTFT | n-type semiconductor | High electron mobility |
| OTFT | p-channel semiconductor | Hole mobility up to 2.6 × 10⁻⁵ cm²/Vs |
Table 2: Applications of quinoxaline derivatives in organic electronic devices. rsc.orgresearchgate.netresearchgate.netresearchgate.net
Light-Harvesting Efficiency and Photovoltaic Properties in Dye-Sensitized Solar Cells
Quinoxaline-based dyes have emerged as promising sensitizers in dye-sensitized solar cells (DSSCs) due to their strong electron-accepting character and broad absorption spectra. beilstein-journals.org These dyes can be designed with a donor-π-acceptor (D-π-A) structure, where the quinoxaline moiety acts as the acceptor or part of the π-bridge, facilitating efficient charge separation and injection into the semiconductor electrode (typically TiO₂).
The photovoltaic performance of DSSCs using quinoxaline-based dyes can be tuned by modifying the molecular structure, such as by extending the π-linker or altering the donor group. researchgate.net For example, novel organic sensitizers with a triphenylamine (B166846) donor and a quinoxaline acceptor have been synthesized, achieving power conversion efficiencies (PCEs) up to 5.56%. acs.org The introduction of a dipentyldithieno[3,2-f:2',3'-h]quinoxaline (DPQ) unit as a π-spacer has also led to efficient DSSCs with PCEs reaching 7.12%.
| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| RC-21 | 6.40 | 0.72 | 0.71 | 3.30 |
| RC-22 | 11.40 | 0.66 | 0.74 | 5.56 |
| TPPF | 5.69 | 0.69 | 0.67 | 2.64 |
Table 3: Photovoltaic performance of selected quinoxaline-based dyes in DSSCs. acs.orgnih.gov
Coordination Chemistry and Supramolecular Assemblies
The nitrogen atoms in the pyrazine (B50134) ring of the benzo[g]quinoxaline scaffold provide excellent coordination sites for metal ions, making this compound and its derivatives valuable ligands in coordination chemistry.
This compound as a Ligand in Metal Complexes
The ability of quinoxaline derivatives to act as ligands has led to the synthesis of a wide variety of metal complexes with interesting structural, magnetic, and photophysical properties. nih.govrsc.orgresearchgate.netconsensus.app These complexes have potential applications in catalysis, sensing, and molecular magnetism.
For instance, bimetallic transition metal complexes of 2,3-di(2-pyridyl)-quinoxaline (dpq) have been synthesized, where the dpq (B32596) ligand can exist in its radical anion form. rsc.org These complexes exhibit strong antiferromagnetic metal-radical interactions. rsc.org The coordination of various transition metals such as Co(II), Ni(II), Cu(II), and Zn(II) to quinoxaline-based Schiff base ligands has also been extensively studied. nih.govresearchgate.net The resulting complexes often exhibit tetrahedral or octahedral geometries and can display interesting biological activities. nih.govresearchgate.net
Furthermore, cyclometalated Ru(II) complexes containing a substituted benzo[g]quinoxaline ligand have been synthesized and investigated for their photobiological activities, demonstrating the versatility of this ligand system in designing functional metal complexes.
| Metal Ion | Ligand Type | Geometry | Key Property |
| Fe(II), Co(II), Zn(II) | 2,3-di(2-pyridyl)-quinoxaline (dpq) | Tetrahedral | Antiferromagnetic coupling |
| Co(II), Ni(II), Zn(II) | Unsymmetric Schiff base | Tetrahedral/Octahedral | Antimicrobial activity |
| Ru(II) | Substituted benzo[g]quinoxaline | Octahedral | Phototoxicity |
Table 4: Examples of metal complexes with quinoxaline-based ligands. nih.govrsc.orgnih.gov
Metal-Ligand Interaction Mechanisms and Excited-State Dynamics
The benzo[g]quinoxaline scaffold, particularly when functionalized at the 2 and 3 positions, serves as a versatile ligand in coordination chemistry. The nitrogen atoms of the pyrazine ring are primary coordination sites, enabling the formation of stable complexes with a wide range of transition metals. Research into these metal-ligand interactions has revealed fascinating electronic and photophysical properties, driven by the interplay between the metal d-orbitals and the ligand's π-system.
Derivatives such as 2,3-bis(2-pyridyl)quinoxaline (B1212657) (dpq) have been instrumental in this field. In complexes with ruthenium(II) and osmium(II), the dpq ligand participates in metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photosensitizing capabilities of these complexes. isca.me The excited-state redox potentials and luminescence properties can be finely tuned by modifying the quinoxaline core or the ancillary ligands, which is crucial for applications in solar energy conversion and photoredox catalysis. isca.me
The interaction is not limited to simple coordination. In some cases, the quinoxaline ligand can exist in a radical anion form, acting as a bridge between two metal centers. For instance, bimetallic complexes of iron, cobalt, and zinc with a 2,3-di(2-pyridyl)-quinoxaline radical anion bridge have been synthesized. Magnetic studies of these complexes revealed very strong antiferromagnetic coupling between the metal ions and the radical ligand, a property of significant interest in the development of molecular magnets and materials with tunable electronic properties. rsc.org The coordination of 2-chloroquinoxaline (B48734) with copper(II) has also been shown to result in complexes with notable anti-inflammatory properties, where the ligand's coordination to the metal center is confirmed by shifts in its characteristic infrared spectral bands. nih.gov
The study of these metal-ligand systems often involves advanced spectroscopic techniques to probe their behavior upon photoexcitation. Time-resolved spectroscopy has been used to observe the ultrafast dynamics of excited states, revealing complex processes such as intersystem crossing and internal conversion that occur on picosecond or femtosecond timescales. Understanding these dynamics is key to designing more efficient molecular devices for light-driven applications.
Formation of Coordination Polymers and Extended Solid-State Networks
The rigid, planar structure of the benzo[g]quinoxaline moiety, combined with its capacity for functionalization with coordinating groups, makes it an excellent building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These extended networks are of great interest due to their potential applications in gas storage, catalysis, and sensing.
The self-assembly of metal ions and quinoxaline-based ligands leads to a variety of network dimensionalities and topologies. For example, the reaction of 2-chloroquinoxaline with silver nitrate (B79036) yields a two-dimensional infinite coordination polymer. nih.gov In this structure, the quinoxaline ligand bridges silver(I) centers, forming extended sheets. The final structure of such polymers is influenced by factors including the coordination geometry of the metal ion, the nature of the counterions, and the solvent system used during synthesis. isca.menih.gov
The resulting solid-state networks often exhibit useful properties, such as luminescence. The fluorescent properties of both the quinoxaline ligands and their corresponding metal complexes can be investigated in the solid state, with potential applications in chemical sensing or solid-state lighting. isca.me The ability to construct both crystalline and, more recently, amorphous CPs and MOFs opens up further possibilities for creating materials with unique mechanical and stability properties. nih.gov
Mechanistic Investigations in Biological Contexts (In Vitro Studies)
Studies on Biological Targets and Pathways Mediated by this compound Analogues
The compound 2,3-dichloroquinoxaline (B139996) is a pivotal precursor in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active analogues. researchgate.net By substituting the chlorine atoms with various functional groups, chemists can generate libraries of compounds with diverse pharmacological profiles. These analogues have been shown to interact with a wide array of biological targets, modulating key cellular pathways implicated in diseases such as cancer and parasitic infections.
A significant area of research has focused on the development of quinoxaline-based kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many cancers. Analogues of 2,3-dicholorobenzo[g]quinoxaline have been designed to target specific kinases involved in tumor growth and angiogenesis. For example, novel pyrrolo[3,2-b]quinoxaline derivatives were designed as potent inhibitors of the EphA3 tyrosine kinase, showing efficacy in lymphoma models. unt.edu Global chemical proteomics approaches have been employed to map the drug-protein interaction profiles of these compounds, revealing that they often interact with multiple kinases, suggesting a multi-targeted mechanism of action. unt.edu This polypharmacology can be advantageous in treating complex diseases like cancer.
Beyond kinases, other biological targets have been identified. The planar aromatic structure of the quinoxaline ring system makes it suitable for intercalation into DNA, a mechanism employed by some anticancer agents. The specific biological pathways affected by these analogues are often elucidated through techniques like gene expression profiling, which can reveal which cellular processes are perturbed upon treatment with the compound.
Enzyme Inhibition Mechanisms (e.g., Topoisomerase IIβ, VEGFR-2, Trypanothione (B104310) Reductase)
The therapeutic effects of this compound analogues are frequently rooted in their ability to inhibit specific enzymes critical for the survival of cancer cells or pathogens.
Topoisomerase IIβ: This enzyme is essential for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately cell death. A newly synthesized 2,4-disubstituted benzo[g]quinoxaline derivative demonstrated potent inhibitory activity against human topoisomerase IIβ in submicromolar concentrations, highlighting its potential as an anticancer agent. isca.me
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several series of novel quinoxaline derivatives have been specifically designed and evaluated as VEGFR-2 inhibitors. nih.govnih.gov Certain isca.menih.govnih.govtriazolo[4,3-a]quinoxaline derivatives exhibited prominent VEGFR-2 inhibition with IC₅₀ values in the low nanomolar range, comparable to or even exceeding the potency of established drugs like sorafenib. nih.govnih.gov This direct inhibition of VEGFR-2 is a primary mechanism for their anti-proliferative and anti-angiogenic effects. nih.gov
Trypanothione Reductase (TR): This enzyme is unique to trypanosomatid parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), and is essential for their antioxidant defense system. mdpi.com Its absence in humans makes it an attractive drug target. mdpi.com Quinoxaline-1,4-di-N-oxide derivatives have shown significant activity as TR inhibitors. nih.govnih.gov Studies have revealed that these compounds can act as non-competitive or mixed-type inhibitors of TR. nih.govnih.gov For instance, one 7-isopropyl quinoxaline-carboxylate 1,4-di-N-oxide derivative was found to be a non-competitive inhibitor of T. cruzi TR, demonstrating that the quinoxaline scaffold is a promising starting point for the development of new trypanocidal drugs. nih.gov
| Enzyme Target | Quinoxaline Analogue Class | Observed Inhibition | Reference |
| Topoisomerase IIβ | 2,4-disubstituted benzo[g]quinoxaline | Potent inhibition in submicromolar range | isca.me |
| VEGFR-2 | isca.menih.govnih.govTriazolo[4,3-a]quinoxalines | IC₅₀ values as low as 3.4 ± 0.3 nM | nih.gov |
| VEGFR-2 | 3-Furoquinoxaline carboxamides | IC₅₀ value 1.2 times more potent than sorafenib | nih.gov |
| Trypanothione Reductase | Quinoxaline-1,4-di-N-oxides | Non-competitive and mixed inhibition | nih.govnih.gov |
Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Modulation) in In Vitro Cancer Models
In vitro studies using various cancer cell lines have provided detailed insights into the cellular mechanisms through which quinoxaline analogues exert their cytotoxic effects. The two most prominent mechanisms are the induction of apoptosis (programmed cell death) and the modulation of the cell cycle.
Apoptosis Induction: Many quinoxaline derivatives have been shown to be potent inducers of apoptosis. For example, a 2,4-disubstituted benzo[g]quinoxaline derivative was found to induce pre-G1 apoptosis in MCF-7 breast cancer cells. isca.me The mechanism often involves the intrinsic mitochondrial pathway, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. isca.me Another study on quinoxaline 1,4-dioxide derivatives in colon cancer cells also showed a significant increase in apoptotic cells, linked to a decrease in Bcl-2 and an increase in Bax expression. nih.gov Furthermore, some quinoxaline-containing peptides have been found to induce apoptosis by first blocking autophagy at the lysosomal level, leading to cellular stress that culminates in apoptotic cell death. mdpi.com
Cell Cycle Modulation: Disruption of the normal cell cycle progression is another key anticancer strategy. Quinoxaline analogues have been observed to cause cell cycle arrest at different phases. One novel 2-substituted-quinoxaline analogue induced cell cycle arrest at the G1 transition in MCF-7 cells. nih.gov Other quinoxaline 1,4-dioxide derivatives were shown to block T-84 colon cancer cells at the G2/M phase of the cell cycle, an effect associated with the inhibition of cyclin B expression. nih.gov This arrest prevents cancer cells from dividing and proliferating.
| Cellular Mechanism | Cancer Model | Specific Finding | Reference |
| Apoptosis Induction | MCF-7 (Breast Cancer) | Induction of pre-G1 apoptosis; activation of Bax, downregulation of Bcl-2. | isca.me |
| Apoptosis Induction | T-84 (Colon Cancer) | Increased apoptotic cells; decreased Bcl-2, increased Bax. | nih.gov |
| Autophagy-Modulated Apoptosis | HeLa (Cervical Cancer) | Blockage of autophagy leads to apoptosis activation. | mdpi.com |
| Cell Cycle Arrest (G1) | MCF-7 (Breast Cancer) | Arrest at the G1 transition. | nih.gov |
| Cell Cycle Arrest (G2/M) | T-84 (Colon Cancer) | Blockage of more than 60% of cells at the G2/M phase. | nih.gov |
Molecular Basis of Antimicrobial and Antiparasitic Activity (e.g., against Mycobacterium tuberculosis, Trypanosoma cruzi)
The quinoxaline scaffold is a well-established pharmacophore in the design of antimicrobial and antiparasitic agents. The molecular basis for this activity often lies in the inhibition of essential metabolic pathways or enzymes in the target pathogen that are absent or significantly different in the human host.
Mycobacterium tuberculosis : Tuberculosis remains a major global health threat, and new drugs are urgently needed. Quinoxaline derivatives, especially quinoxaline-1,4-di-N-oxides, have demonstrated potent activity against M. tuberculosis. Some derivatives have been shown to inhibit the growth of M. tuberculosis by 99% to 100% in vitro. researchgate.net The N-oxide groups are crucial for this activity, as they are believed to be bioreduced within the mycobacterium to generate reactive nitrogen species that are toxic to the cell.
Trypanosoma cruzi : As mentioned previously (Section 5.3.2), a primary molecular target for quinoxaline derivatives in T. cruzi is the enzyme trypanothione reductase (TR). nih.govnih.gov By inhibiting TR, these compounds disrupt the parasite's ability to defend itself against oxidative stress, leading to cell death. nih.gov The chemical structure of the quinoxaline analogue is critical; for instance, substitutions at the 7-position of the quinoxaline ring have been shown to be important for TR inhibition. nih.gov Various quinoxaline derivatives have demonstrated significant trypanocidal activity against both the epimastigote (proliferative) and trypomastigote (infective) forms of the parasite. nih.govnih.gov
Beyond these specific examples, 2,3-dichloroquinoxaline has been used as a starting material to synthesize broad-spectrum antimicrobial agents. nih.govsemanticscholar.org Symmetrically 2,3-disubstituted quinoxalines have displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, while other derivatives have shown considerable antifungal activity. semanticscholar.org The antiparasitic activity of quinoxaline derivatives also extends to other protozoa such as Entamoeba histolytica and Leishmania mexicana. nih.gov
Structure Activity and Structure Property Relationship Studies of 2,3 Dichlorobenzo G Quinoxaline Derivatives
Influence of Substituent Effects on Synthetic Accessibility and Reaction Outcomes
The reactivity of the 2,3-dichlorobenzo[g]quinoxaline core is significantly governed by the electronic and steric nature of its substituents. The two chlorine atoms at the C2 and C3 positions render the molecule an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, a common strategy for the synthesis of a wide array of derivatives. researchgate.netarabjchem.org The ease of these substitutions and the nature of the resulting products are heavily influenced by the substituents present on the benzo[g]quinoxaline (B1338093) framework.
The introduction of electron-withdrawing or electron-donating groups onto the aromatic rings can modulate the electrophilicity of the C2 and C3 carbons. For instance, an electron-withdrawing group at the 6-position of the quinoxaline (B1680401) moiety facilitates the substitution of the chlorine atoms by various nucleophiles. researchgate.net This enhanced reactivity allows for the synthesis of diverse derivatives under milder conditions.
The nature of the nucleophile also plays a crucial role in the reaction outcome. Reactions with N-, O-, S-, P-, and C-nucleophiles have been extensively studied, leading to the formation of new carbon-heteroatom bonds. arabjchem.org The use of bis-nucleophiles can lead to the formation of fused heterocyclic systems. For example, the reaction of 2,3-dichloroquinoxaline (B139996) with 2-mercaptopyridines results in the formation of novel azino[1',2':3,2]thaizolo[4,5-b]quinoxalinium salts. researchgate.net
Furthermore, the reaction conditions, including the choice of solvent and catalyst, can be tailored to achieve selective mono- or disubstitution at the C2 and C3 positions. arabjchem.org Microwave-assisted synthesis has also been employed to efficiently produce N-substituted quinoxalin-2-amine (B120755) derivatives from 2,3-dichloroquinoxaline, highlighting the role of modern synthetic techniques in accessing these compounds. researchgate.net
Table 1: Influence of Substituents on Synthetic Outcomes of this compound Derivatives
| Substituent at C6 | Nucleophile | Reaction Condition | Outcome |
| Electron-withdrawing group (e.g., -SO₂NR₂) | Pyrrolidine, Hydrazine (B178648) | Varies | Facilitates nucleophilic substitution at C2 and C3 researchgate.net |
| - | 2-Mercaptopyridines | Varies | Formation of fused heterocyclic systems researchgate.net |
| - | Various N-, O-, S-, P-, C-nucleophiles | Varies | Mono- or disubstitution at C2 and C3 arabjchem.org |
| - | Propargyl bromide | Microwave-assisted | N-alkylation for N-substituted quinoxalin-2-amine derivatives researchgate.net |
Correlation Between Molecular Architecture and Photophysical Characteristics
The photophysical properties of benzo[g]quinoxaline derivatives, such as their absorption and emission spectra, are intricately linked to their molecular architecture. Modifications to the core structure, including the introduction of various substituents and the extension of the π-conjugated system, can significantly alter their electronic and optical characteristics.
The introduction of electron-donating groups, such as methoxy (B1213986) (OMe) or dimethylamino (NMe₂), can induce a bathochromic shift (a shift to longer wavelengths) in the metal-to-ligand charge transfer (MLCT) absorption band of cyclometalated Ru(II) complexes containing a substituted benzo[g]quinoxaline ligand. nih.gov This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level. Conversely, the lowest unoccupied molecular orbital (LUMO) is often localized on the quinoxaline group. researchgate.net
The nature and position of substituents also influence the fluorescence properties of these derivatives. For example, dialkynyl-quinoxaline derivatives exhibit absorption maxima in the range of 370 to 442 nm and emission maxima from 386 to 539 nm, with high fluorescence intensity in chloroform. researchgate.net The substitution pattern can lead to aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state. nih.gov The dihedral angles between the quinoxaline core and its substituents affect molecular packing and can lead to significant differences in photophysical behavior. researchgate.net
The geometry of the molecule plays a critical role in its self-assembly and waveguide properties. Nonplanar aromatic cores modified with appropriate side groups can form crystalline one-dimensional micro/nanostructures that act as low-loss optical waveguides. researchgate.net
Table 2: Photophysical Properties of Selected Benzo[g]quinoxaline Derivatives
| Compound Type | Substituents | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Key Feature |
| Cyclometalated Ru(II) complexes | OMe, NMe₂ | Bathochromic shift | - | Tunable MLCT band nih.gov |
| Dialkynyl-quinoxalines | Various alkynes | 370 - 442 | 386 - 539 | High fluorescence intensity researchgate.net |
| Pyrrolo[1,2-a]quinoxalines | Phenyl, Thienyl | - | - | Aggregation-induced emission (AIE) nih.gov |
Elucidation of Structural Features Governing Biological Mechanisms
The biological activity of this compound derivatives is highly dependent on their structural features. Specific substitutions on the quinoxaline ring system can lead to a range of pharmacological effects, including anticancer, antimicrobial, and antiprotozoal activities.
For instance, the introduction of a methylsulfoxyl, methylsulfonyl, or amine group, along with the presence of chlorine or bromine, has been shown to be directly related to the antileishmanial and antitrypanosomal activity of 2,3-disubstituted quinoxaline derivatives. nih.gov The cytotoxic activity of these compounds against cancer cell lines is also influenced by the nature of the substituents. nih.gov For example, certain 2,4-disubstituted benzo[g]quinoxaline derivatives have shown good cytotoxicity toward the breast MCF-7 cancer cell line. nih.gov
Structure-activity relationship (SAR) studies have revealed that specific structural motifs are crucial for biological efficacy. For example, in a series of quinoxaline derivatives with anticancer activity, an aliphatic linker at the third position of the quinoxaline ring was found to be essential, while an N-linker decreased activity. mdpi.com The presence of electron-releasing groups like methoxy at specific positions can also be critical for activity. mdpi.com
The mechanism of action is also tied to the molecular structure. Some benzo[g]quinoxaline derivatives have been found to inhibit topoisomerase IIβ, induce apoptosis through the activation of Bax and downregulation of Bcl2, and cause cell cycle arrest. nih.govnih.gov The ability of these compounds to interact with biological targets, such as DNA or specific enzymes, is a direct consequence of their three-dimensional structure and electronic properties. sapub.org
Table 3: Structure-Activity Relationships of Biologically Active Benzo[g]quinoxaline Derivatives
| Derivative Type | Key Structural Features | Biological Activity |
| 2,3-Disubstituted quinoxalines | Methylsulfoxyl, methylsulfonyl, amine groups; Cl or Br atoms | Antileishmanial and antitrypanosomal nih.gov |
| 2,4-Disubstituted benzo[g]quinoxalines | Varies | Cytotoxicity against MCF-7 cells nih.gov |
| Quinoxaline-triazole hybrids | Aliphatic linker at C3 | Anticancer mdpi.com |
| Quinoxaline-imidazole hybrids | o,o-dimethoxyphenyl group at C2 | Potent anticancer activity mdpi.com |
Future Perspectives and Emerging Research Directions
Development of Novel Green and Sustainable Synthetic Methodologies for 2,3-Dichlorobenzo[g]quinoxaline and its Analogues
The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic solvents, and lengthy reaction times. sphinxsai.comudayton.edunih.gov The future of synthesizing this compound and its analogues is geared towards the adoption of green and sustainable practices. These modern approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions. nih.govresearchgate.net
Key advancements in green chemistry that are applicable to the synthesis of this scaffold include:
Microwave-Assisted Synthesis: This technique has been shown to significantly shorten reaction times, often from hours to minutes, while improving yields for various quinoxaline derivatives. udayton.eduresearchgate.netnih.gov The application of microwave irradiation to the synthesis of this compound could offer a more efficient and environmentally friendly alternative to conventional heating methods. udayton.edu
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can accelerate reactions and improve yields in the synthesis of quinoxaline derivatives, often at room temperature and without the need for catalysts. scielo.brscispace.comiaea.orgresearchgate.net This approach holds promise for the cleaner production of this compound.
Use of Greener Solvents and Catalysts: Research is increasingly focused on replacing hazardous solvents with greener alternatives like water or employing solvent-free reaction conditions. menchelab.com The use of recyclable catalysts, such as solid acids and nanocatalysts, is also a key feature of modern synthetic protocols for quinoxalines. nih.govnih.govrsc.org For instance, hydrothermal synthesis has been successfully employed for producing 2,3-diarylquinoxalines in high yields without the need for organic solvents or toxic catalysts. menchelab.com
Exploration of Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. The future in this area for this compound lies in the application of advanced spectroscopic and imaging techniques for real-time monitoring of its formation and reactions.
Promising techniques include:
Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of techniques like rapid-mixing and flow NMR allows for the in-situ monitoring of reaction kinetics and the detection of transient intermediates. chemrxiv.orgnih.govbeilstein-journals.orgnih.gov Applying these methods to the synthesis of this compound would provide invaluable insights into the reaction pathway.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for tracking the evolution of functional groups during a chemical reaction, offering a window into the mechanistic details of quinoxaline formation. researchgate.netrsc.orgresearchgate.net
Operando Spectroscopy in Materials Science: For applications of this compound-based materials, such as in electronic devices, operando spectroscopic techniques can provide information on the structural and electronic changes that occur during device operation. nih.gov
Integration of Machine Learning and AI in the Design and Discovery of New this compound Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new molecules with tailored properties. nih.gov For this compound, these computational tools can accelerate the identification of new derivatives with enhanced biological activities or material properties.
Key applications of ML and AI include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new quinoxaline derivatives based on their chemical structure, guiding the synthesis of more potent compounds.
De Novo Drug Design: Generative AI models can design novel molecular structures from scratch that are predicted to have desired activities, offering a powerful approach to discovering new this compound-based therapeutic agents. nih.gov
Prediction of Material Properties: ML algorithms can be trained to predict the electronic and optical properties of new this compound derivatives, facilitating the design of novel materials for applications in electronics and photonics.
Unveiling Deeper Molecular Mechanisms in Materials Science and Biological Applications
While derivatives of the benzo[g]quinoxaline (B1338093) scaffold have shown promise in both materials science and as biological agents, a deeper understanding of their mechanisms of action at the molecular level is essential for their rational design and optimization. nih.govontosight.aimdpi.com
Future research will likely focus on:
Materials Science: Elucidating the precise structure-property relationships that govern the performance of this compound-based materials in applications such as electrochromic devices. researchgate.net This includes understanding how molecular packing and intermolecular interactions influence charge transport and optical properties.
Biological Applications: Investigating the specific molecular targets and signaling pathways that are modulated by this compound derivatives in cancer cells or pathogenic microbes. nih.gov Techniques such as molecular docking and proteomics can be employed to identify protein binding partners and unravel the intricate details of their biological activity. Some benzo[g]quinoxaline derivatives have been shown to act as DNA intercalating agents, and further studies could explore this mechanism for anticancer drug development. nih.gov
Potential for Multifunctional Materials and Multi-targeting Biological Agents based on the Benzo[g]quinoxaline Scaffold
The rigid and planar structure of the benzo[g]quinoxaline scaffold makes it an excellent platform for the development of multifunctional materials and multi-targeting biological agents. nih.gov
Multifunctional Materials: By incorporating different functional groups onto the this compound core, it is possible to design materials that exhibit multiple properties, such as combined electronic, optical, and sensing capabilities. The development of polymers incorporating the benzo[g]quinoxaline moiety has already demonstrated potential in electrochromic devices. researchgate.net
Multi-targeting Biological Agents: In the realm of medicinal chemistry, there is a growing interest in developing drugs that can simultaneously modulate multiple biological targets to achieve synergistic therapeutic effects and overcome drug resistance. The benzo[g]quinoxaline scaffold provides a versatile template for designing such multi-target agents for the treatment of complex diseases like cancer. nih.govnih.govresearchgate.netresearchgate.netmdpi.com
Q & A
Q. What are the key synthetic routes for functionalizing 2,3-dichlorobenzo[g]quinoxaline (DCQX) to access quinoxaline derivatives?
DCQX serves as a versatile precursor for nucleophilic aromatic substitution (NAS) due to its reactive C2 and C3 chlorine atoms. A common approach involves reacting DCQX with nucleophiles like amines (e.g., aryl amines, heterocyclic amines) under mild conditions (e.g., ethanol/TEA at reflux) to yield 2,3-disubstituted quinoxalines . For example, microwave-assisted one-pot NAS protocols enable efficient synthesis of symmetrically substituted derivatives without metal catalysts, achieving yields >75% under optimized microwave irradiation (e.g., 120°C, 30 min) .
Q. How can structural ambiguities in DCQX derivatives be resolved experimentally?
X-ray crystallography is critical for unambiguous structural determination. For instance, derivatives like 2,3-diphenylquinoxaline (C20H14N2) can be analyzed via single-crystal X-ray diffraction to confirm bond angles, torsion angles, and packing motifs . IR spectroscopy and mass spectrometry (e.g., NIST data) provide complementary validation of functional groups and molecular weights .
Q. What solvent systems are optimal for condensation reactions involving DCQX?
Polar aprotic solvents like DMF or ethanol/TEA mixtures are preferred for condensation with diamines or thiols. For example, refluxing DCQX with 6-aminothiouracil in ethanol/TEA yields pyrimido-thiazoloquinoxaline intermediates, which can be cyclized in DMF to form fused heterocycles .
Advanced Research Questions
Q. How do substituents on DCQX influence electrochemical properties in optoelectronic applications?
Electron-withdrawing groups (e.g., nitro, chloro) lower the LUMO energy of DCQX derivatives, enhancing electron injection efficiency in materials like organic dyes. For example, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibits a HOMO of −5.3 eV and a band gap of 2.8 eV, making it suitable for photovoltaic applications . Cyclic voltammetry and DFT calculations are essential for correlating substituent effects with redox behavior .
Q. What mechanistic pathways govern Pd-catalyzed C–N coupling reactions with DCQX?
Pd-catalyzed reactions (e.g., Buchwald–Hartwig amination) proceed via oxidative addition of DCQX to Pd(0), forming a Pd(II) intermediate. Subsequent coupling with amines or indoles generates C–N bonds. A two-step approach using Suzuki coupling followed by annulation via C–H activation achieves indoloquinoxalines with yields up to 85% . Kinetic studies using in situ NMR or mass spectrometry can elucidate competing pathways (e.g., direct vs. stepwise coupling) .
Q. How can thermal stability assays evaluate DCQX-derived DNA intercalators?
Thermal denaturation (ΔTm) experiments measure the stabilization of DNA duplexes upon binding. For example, 6H-indolo[2,3-b]quinoxaline derivatives increase ΔTm by 8–12°C in GC-rich sequences, indicating strong intercalation. Circular dichroism (CD) and isothermal titration calorimetry (ITC) further quantify binding affinity (Kd ~10⁻⁶ M) and entropy-driven interactions .
Q. What strategies mitigate contradictions in catalytic vs. catalyst-free DCQX functionalization?
While Pd-catalyzed methods offer broad substrate scope , green protocols using uncatalyzed condensation (e.g., benzil + o-phenylenediamine in ethanol at 60°C) achieve comparable yields (80–90%) with reduced metal contamination . Mechanistic studies (e.g., kinetic isotope effects) can identify rate-limiting steps in catalyst-free pathways .
Q. How do DCQX-derived Schiff bases enhance anticancer activity via metal chelation?
Schiff bases from DCQX and aromatic aldehydes form stable metal chelates (e.g., Cu(II), Zn(II)) that disrupt DNA replication. In vitro assays (e.g., MTT on HeLa cells) show IC50 values <10 µM, with SAR studies highlighting the role of electron-donating substituents (e.g., –OCH3) in boosting cytotoxicity . Molecular docking simulations (e.g., with topoisomerase II) guide rational design .
Methodological Notes
- Synthetic Optimization : Use microwave irradiation (e.g., 300 W, 120°C) to reduce reaction times for NAS reactions .
- Analytical Validation : Combine X-ray crystallography (CCDC: 1983315) with HPLC (e.g., 90:10 acetonitrile/water) for purity assessment .
- Data Interpretation : Address contradictory catalytic outcomes by comparing activation energies (ΔG‡) via Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
